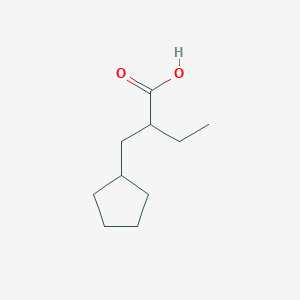

2-(Cyclopentylmethyl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopentylmethyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-9(10(11)12)7-8-5-3-4-6-8/h8-9H,2-7H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWANPEYEQQDRFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1CCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 2-(cyclopentylmethyl)butanoic acid

An In-depth Technical Guide on the Synthesis and Characterization of 2-(cyclopentylmethyl)butanoic acid

Introduction

This compound is an aliphatic carboxylic acid featuring a cyclopentylmethyl substituent at the alpha position. As with any novel chemical entity in a research or drug development pipeline, the unambiguous synthesis of the target molecule and the rigorous confirmation of its structure are paramount. A robust and reproducible synthetic route ensures a reliable supply of the material, while comprehensive characterization provides the foundational data for all subsequent biological, chemical, or material science investigations.

This guide provides a detailed, field-proven methodology for the synthesis of this compound. We will depart from a rigid template to present a narrative that emphasizes the causal logic behind experimental choices, from the selection of the synthetic strategy to the orthogonal application of modern analytical techniques. The core of this guide is a self-validating workflow where the synthetic output is rigorously confirmed by a suite of characterization methods, ensuring the highest degree of scientific integrity.

Section 1: Synthetic Strategy and Retrosynthesis

The target structure, this compound, is a disubstituted derivative of acetic acid. One of the most powerful and versatile methods for the synthesis of such α-substituted carboxylic acids is the malonic ester synthesis .[1][2] This classical reaction allows for the sequential alkylation of a malonate ester, which, after hydrolysis and decarboxylation, yields the desired carboxylic acid.[3]

Our retrosynthetic approach identifies diethyl ethylmalonate and a suitable cyclopentylmethyl electrophile as key precursors. The logic here is to leverage the acidity of the α-hydrogen in diethyl ethylmalonate, which is flanked by two electron-withdrawing carbonyl groups, making it readily removable by a moderately strong base like sodium ethoxide.[4] The resulting enolate is a potent carbon nucleophile that can be efficiently alkylated.

The overall workflow is designed as a multi-step, one-pot process where purification is performed on the final product, enhancing efficiency.

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Detailed Synthesis Protocol

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

-

Diethyl ethylmalonate

-

Cyclopentylmethyl bromide

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Experimental Procedure:

Step 1: Enolate Formation

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.

-

To this solution, add diethyl ethylmalonate (1.0 equivalent) dropwise at room temperature. The slight exotherm should be manageable.

-

Stir the mixture for 30-60 minutes. The formation of the sodium enolate is crucial for the subsequent step. The choice of sodium ethoxide as the base and ethanol as the solvent prevents unwanted transesterification reactions.[1]

Step 2: Alkylation

-

To the solution of the enolate, add cyclopentylmethyl bromide (1.05 equivalents) dropwise via an addition funnel.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting malonate.

-

The reaction proceeds via an SN2 mechanism, where the enolate nucleophile displaces the bromide leaving group.[4] Refluxing provides the necessary activation energy for the reaction to proceed to completion.

Step 3: Hydrolysis and Decarboxylation

-

Cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid (e.g., 6M, in excess) to the flask. Caution: This is an exothermic neutralization reaction.

-

Once the mixture is acidic, increase the heat to reflux and maintain for another 12-18 hours. This step accomplishes two transformations. First, the acidic conditions catalyze the hydrolysis of both ethyl ester groups to a diacid intermediate (ethyl(cyclopentylmethyl)malonic acid).[5]

-

Continued heating of the β-keto acid intermediate promotes decarboxylation, where a molecule of CO₂ is eliminated to yield the final carboxylic acid product.[3]

Step 4: Work-up and Purification

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether. The organic product will partition into the ether layer.

-

Combine the organic extracts and wash sequentially with water and then with saturated brine to remove residual acid and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Section 3: Structural Elucidation and Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of structural information, and together they form a self-validating system to confirm the successful synthesis.

Caption: Relationship between synthesis and analytical validation techniques.

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

-

Protocol: A drop of the purified liquid product is placed between two sodium chloride (NaCl) plates to create a thin film for analysis.

-

Expected Data: The spectrum is expected to show characteristic absorptions for a carboxylic acid.[6]

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity / Shape |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Very Broad, Strong |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Strong, Sharp |

| C=O Stretch (Carbonyl) | 1725 - 1700 | Very Strong, Sharp |

| C-O Stretch | 1320 - 1210 | Strong |

The most diagnostic feature is the extremely broad O-H stretch centered around 3000 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei in a magnetic field.

-

Protocol: The purified product (~10-20 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Data:

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Carboxyl (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H | a |

| Alpha-H (-CH-) | 2.2 - 2.5 | Multiplet | 1H | b |

| Methylene (-CH₂-) | 1.5 - 1.7 | Multiplet | 2H | c |

| Cyclopentyl (-CH-) | 1.9 - 2.1 | Multiplet | 1H | d |

| Ethyl (-CH₂-) | 1.4 - 1.6 | Multiplet | 2H | e |

| Cyclopentyl (-CH₂-) | 1.0 - 1.8 | Multiplets | 8H | f |

| Ethyl (-CH₃) | 0.8 - 1.0 | Triplet | 3H | g |

Expected ¹³C NMR Data: The carboxyl carbon is expected to appear significantly downfield.[6]

| Carbon | Predicted δ (ppm) | Assignment |

| Carboxyl (C=O) | 180 - 185 | C1 |

| Alpha-Carbon (-CH-) | 45 - 55 | C2 |

| Methylene (-CH₂-) | 35 - 45 | C3 |

| Cyclopentyl (-CH-) | 35 - 45 | C4 |

| Ethyl (-CH₂-) | 25 - 35 | C5 |

| Cyclopentyl (-CH₂-) | 25 - 35 | C6, C7 |

| Ethyl (-CH₃) | 10 - 15 | C8 |

Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound. Electron Ionization (EI) is a common technique that also induces fragmentation, providing structural clues.

-

Protocol: A dilute solution of the sample is injected into the mass spectrometer.

-

Expected Data: The molecular formula is C₁₀H₁₈O₂.

| Parameter | Expected Value |

| Molecular Weight | 170.25 g/mol [9] |

| Molecular Ion Peak [M]⁺ (m/z) | 170 |

| Key Fragment [M-COOH]⁺ (m/z) | 125 (Loss of carboxyl group) |

The observation of the molecular ion peak at m/z = 170 would strongly support the successful synthesis of the target compound.

Section 4: Summary of Physicochemical Properties

The following data for this compound is compiled from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | PubChem[9] |

| Molecular Weight | 170.25 g/mol | PubChem[9] |

| IUPAC Name | This compound | PubChem[9] |

| CAS Number | 14276-86-9 | SynHet[10] |

Section 5: Safety and Handling

Scientific integrity includes safe laboratory practice. The following hazards should be noted:

-

Sodium Ethoxide: Corrosive and flammable solid. Reacts violently with water. Handle under an inert atmosphere.

-

Cyclopentylmethyl Bromide: Lachrymator and irritant. Handle with care in a fume hood.

-

This compound: GHS hazard statements indicate it may be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye irritation.[9]

Always consult the Safety Data Sheet (SDS) for all reagents before beginning work. Standard laboratory PPE, including safety glasses, lab coat, and gloves, is mandatory.

Conclusion

This guide has detailed a reliable and well-established synthetic route for this compound using the malonic ester synthesis. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the protocol. Furthermore, a comprehensive suite of orthogonal analytical techniques—IR, NMR, and MS—has been outlined. The collective data from these characterization methods provides a robust and self-validating system to confirm the structure and purity of the final product, ensuring the highest level of scientific rigor for subsequent research and development activities.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]

-

JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54593426, this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

Sources

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. This compound | C10H18O2 | CID 54593426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [synhet.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Cyclopentylmethyl)butanoic Acid

Foreword: Understanding the Physicochemical Profile for Drug Discovery and Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME). For researchers, scientists, and drug development professionals, this knowledge is not merely academic; it is the bedrock upon which successful therapeutic agents are built. This guide provides an in-depth technical analysis of 2-(cyclopentylmethyl)butanoic acid, a molecule of interest for its potential pharmacological applications. By dissecting its core physicochemical attributes, we aim to provide a foundational understanding that will empower researchers to make informed decisions in their development pipelines.

Molecular Identity and Structural Elucidation

This compound is a carboxylic acid featuring a cyclopentyl moiety attached to the alpha-carbon of a butanoic acid chain.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 14276-86-9 | N/A |

| Molecular Formula | C10H18O2 | N/A |

| Molecular Weight | 170.25 g/mol | N/A |

| Canonical SMILES | CCC(CC1CCCC1)C(=O)O | N/A |

Key Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these values are computationally predicted, they provide a strong basis for experimental design and hypothesis testing. Where available, data from structurally similar compounds is provided for comparative analysis.

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Estimated Value for this compound | Experimental Data for Analogues | Rationale for Estimation and Impact on Drug Development |

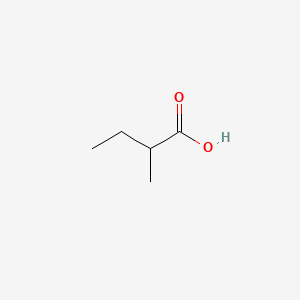

| pKa | ~4.8 - 5.0 | Cyclopentanecarboxylic acid: pKa ≈ 4.99[1] | The acidity of the carboxylic acid group is crucial for its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. The cyclopentyl group is weakly electron-donating, suggesting a pKa slightly higher than that of butanoic acid (pKa ≈ 4.82). |

| LogP (Octanol-Water Partition Coefficient) | 3.2 (XLogP3) | N/A | This value indicates a significant lipophilic character, suggesting good permeability across biological membranes but potentially lower aqueous solubility. A balanced LogP is often sought to optimize both permeability and solubility. |

| Aqueous Solubility | Low to Moderate | Cyclopentanecarboxylic acid is moderately soluble in water.[2] | The combination of the polar carboxylic acid head and the nonpolar cyclopentylmethyl tail suggests limited but present aqueous solubility. This is a critical parameter for formulation development and achieving sufficient bioavailability. |

| Melting Point (°C) | Estimated: Liquid at room temperature | Cyclopentanecarboxylic acid: -7 to 4 °C[3][4] | The melting point influences the solid-state properties of a drug, which are important for manufacturing, formulation, and stability. Given the structure, it is likely to be a low-melting solid or a liquid at ambient temperatures. |

| Boiling Point (°C) | Estimated: >200 °C | Cyclopentanecarboxylic acid: 216 °C[4] | The boiling point provides an indication of the compound's volatility and is a key parameter for purification by distillation. The larger molecular weight compared to cyclopentanecarboxylic acid suggests a higher boiling point. |

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following section outlines detailed, self-validating experimental protocols for the determination of the key physicochemical properties of this compound.

Determination of pKa via Potentiometric Titration

The acidity constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For a carboxylic acid, it represents the pH at which 50% of the molecules are in their ionized (carboxylate) and non-ionized (carboxylic acid) forms.

Caption: Workflow for pKa determination by potentiometric titration.

-

Preparation of the Analyte Solution: Accurately weigh approximately 50-100 mg of this compound and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, but its effect on the pKa should be noted.

-

Standardization of Titrant: Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).

-

Titration: Calibrate a pH meter using standard buffers (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of inflection in the titration curve. The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point. The pKa of the acid is equal to the pH at the half-equivalence point.

Determination of LogP via the Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key determinant of a drug's ability to cross biological membranes.

Caption: Workflow for LogP determination using the shake-flask method.

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the water phase at a known concentration.

-

Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the funnel for a sufficient amount of time (e.g., 1 hour) to ensure that the compound has reached equilibrium between the two phases.

-

Phase Separation: Allow the funnel to stand undisturbed until the two phases have completely separated.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility via the Shake-Flask Method

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and, consequently, its absorption.

Caption: Workflow for aqueous solubility determination via the shake-flask method.

-

Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant, ensuring that no solid particles are included. This can be achieved by filtration through a low-binding filter (e.g., PTFE) or by centrifugation.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC with UV detection.

-

Solubility Determination: The measured concentration represents the aqueous solubility of the compound at the specified temperature.

Spectroscopic and Stability Profile

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons of the cyclopentyl ring (complex multiplets), the methine proton alpha to the carbonyl group, and a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). The protons on the carbon adjacent to the cyclopentyl ring will also appear as a multiplet.[5][6]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (around 170-180 ppm), the carbons of the cyclopentyl ring, the carbons of the butanoic acid chain, and the methyl carbon.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. A strong C=O stretching absorption is expected around 1710 cm⁻¹. C-H stretching and bending vibrations will also be present.[8][9][10][11]

-

Mass Spectrometry: The mass spectrum is likely to show a molecular ion peak (M+) at m/z 170. Common fragmentation patterns for carboxylic acids include the loss of the alkyl chain and McLafferty rearrangement.[12][13][14][15]

Chemical Stability

Carboxylic acids are generally stable compounds. The stability of this compound is expected to be good under normal storage conditions. Potential degradation pathways could involve decarboxylation at very high temperatures or reactions involving the carboxylic acid group under extreme pH conditions. It is advisable to store the compound in a cool, dry place, away from strong oxidizing agents and bases.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. While experimental data for this specific molecule is limited, a robust profile has been constructed through a combination of computational predictions and analysis of structurally related compounds. The detailed experimental protocols provided herein offer a clear roadmap for the empirical determination of its pKa, LogP, and aqueous solubility.

For drug development professionals, the predicted lipophilicity and moderate aqueous solubility suggest that formulation strategies may be necessary to optimize its bioavailability. Further experimental work should focus on obtaining precise measurements of these properties and investigating the solid-state characteristics of the compound. A thorough understanding of these fundamental physicochemical parameters will be instrumental in advancing the development of this compound as a potential therapeutic agent.

References

-

CAS Common Chemistry. Cyclopentanecarboxylic acid. [Link]

-

Solubility of Things. Cyclopentanecarboxylic acid. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

Wikipedia. Cyclopentanecarboxylic acid. [Link]

-

JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | The Journal of Physical Chemistry A. [Link]

-

JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

-

ChemSynthesis. cyclopentanecarboxylic acid - 3400-45-1, C6H10O2, density, melting point, boiling point, structural formula, synthesis. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

ChemBK. Cyclopentane carboxylic acid. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Understanding Cyclopentanecarboxylic Acid: Properties and Applications. [Link]

-

Semantic Scholar. Determination of Some Thermodynamic Properties of Monocarboxylic Acids using Multiple Linear Regression. [Link]

-

National Institutes of Health. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. [Link]

-

ResearchGate. Predictive performances of models for physicochemical properties and.... [Link]

-

University of Victoria. cyclopentyl methyl ether in CDC13. [Link]

-

Doc Brown's Chemistry. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]

-

National Institutes of Health. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS - PMC. [Link]

-

ProtoQSAR. Computational methods for predicting properties. [Link]

-

ResearchGate. Chemical shifts for 13 C NMR peaks of cyclopentene (CP) and polypentenamer (PCP).. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

-

National Institutes of Health. 2-Cyclopentylbutanoic acid | C9H16O2 | CID 13033429 - PubChem. [Link]

-

Cheméo. Cyclopentanecarboxylic acid. [Link]

-

Cheméo. Chemical Properties of Butanoic acid, cyclopentyl ester (CAS 6290-13-7). [Link]

-

ResearchGate. Experimental pKa values of carboxylic acids 49 and 18b. a)For compound.... [Link]

-

National Institute of Standards and Technology. Cyclopentanecarboxylic acid, 2-oxo-, methyl ester. [Link]

-

University of Wisconsin-Madison. Equilibrium pKa Table (DMSO Solvent and Reference) - Organic Chemistry Data. [Link]

-

National Institute of Standards and Technology. Butanoic acid. [Link]

-

Wikipedia. 2-Methylbutanoic acid. [Link]

-

National Institutes of Health. Cyclopentyl butyrate | C9H16O2 | CID 80503 - PubChem. [Link]

-

National Institute of Standards and Technology. Butanoic acid, cyclopentyl ester. [Link]

-

National Institute of Standards and Technology. Butanoic acid, cyclopentyl ester. [Link]

-

PubChem. Pentanoic Acid | C5H10O2 | CID 7991. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Cyclopentanecarboxylic acid | 3400-45-1 [chemicalbook.com]

- 5. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 10. echemi.com [echemi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 13. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to 2-(cyclopentylmethyl)butanoic acid

Abstract

This technical guide provides a comprehensive overview of 2-(cyclopentylmethyl)butanoic acid (CAS No: 14276-86-9), a substituted short-chain fatty acid. While specific literature on this compound is limited, this document synthesizes foundational chemical principles and data from analogous structures to offer a detailed exploration of its identification, synthesis, properties, and potential applications. By leveraging established synthetic methodologies like the malonic ester synthesis and discussing the known biological significance of related butanoic acid derivatives, this guide aims to equip researchers with the necessary insights to investigate and utilize this molecule in medicinal chemistry and drug development contexts.

Chemical Identification and Nomenclature

The unambiguous identification of a chemical entity is paramount for research and regulatory purposes. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound[1]

The Chemical Abstracts Service (CAS) Registry Number is a unique identifier assigned to every chemical substance, ensuring precise tracking in literature and databases.

Structural Representation and Molecular Formula

The structure consists of a butanoic acid backbone substituted at the alpha-carbon (C2) with a cyclopentylmethyl group.

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes key computed physicochemical properties, which are crucial for predicting the compound's behavior in various experimental settings, including solubility and membrane permeability.

| Property | Value | Source |

| Molecular Weight | 170.25 g/mol | PubChem[1] |

| XLogP3 | 3.2 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 170.130679813 Da | PubChem[1] |

| Polar Surface Area | 37.3 Ų | PubChem[1] |

-

Interpretation for Drug Development: The XLogP3 value of 3.2 suggests moderate lipophilicity, indicating that the molecule may have good oral bioavailability and membrane permeability. The presence of a single hydrogen bond donor and two acceptors in a relatively small molecule allows for interactions with biological targets while maintaining favorable pharmacokinetic properties.

Synthesis and Manufacturing

The causality behind choosing this pathway lies in its efficiency for forming a new carbon-carbon bond at the α-position to a carboxylic acid. The two ester groups of diethyl malonate render the α-proton particularly acidic and easily removed by a moderately strong base, creating a stabilized enolate that acts as an excellent nucleophile.[5][6]

Proposed Synthetic Workflow: Malonic Ester Synthesis

The synthesis can be logically broken down into three primary stages: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.

Caption: Proposed malonic ester synthesis workflow.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on the principles of malonic ester synthesis.[4][5][7] Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Enolate Formation

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol.

-

Carefully add sodium metal in small pieces to the ethanol to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide.

-

Once the sodium has completely reacted, cool the solution to room temperature.

-

Add diethyl malonate dropwise to the sodium ethoxide solution with stirring. The formation of the sodiomalonic ester enolate is an exothermic reaction.

Step 2: Alkylation

-

To the solution of the enolate, add cyclopentylmethyl bromide (or a corresponding tosylate/iodide for better reactivity) dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours until TLC or GC-MS analysis indicates the consumption of the starting materials. The reaction involves a nucleophilic substitution (SN2) where the enolate displaces the bromide.[5]

-

Cool the reaction mixture to room temperature.

Step 3: Hydrolysis and Decarboxylation

-

Add an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) to the reaction mixture.

-

Heat the mixture to reflux. This step hydrolyzes the diethyl ester to a dicarboxylic acid (a substituted malonic acid).[6]

-

Continued heating will induce decarboxylation, where one of the carboxylic acid groups is eliminated as carbon dioxide, yielding the final product, this compound.[5]

-

After cooling, perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, its characteristic spectral features can be predicted based on its functional groups.[8]

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the highly deshielded region of 10-12 ppm. This signal will disappear upon shaking with D₂O.[8]

-

Alpha-Proton (-CH(COOH)-): A multiplet in the 2-3 ppm range.

-

Cyclopentyl and Butyl Protons: A complex series of multiplets are expected in the aliphatic region (approx. 0.8-2.0 ppm).

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal is expected in the 160-180 ppm range.[8]

-

Alpha-Carbon (-CH(COOH)-): A signal around 40-50 ppm.

-

Aliphatic Carbons: Signals for the cyclopentyl and butyl chain carbons will appear in the upfield region (approx. 10-40 ppm).

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 170.

-

Common fragmentation patterns for carboxylic acids would include the loss of the hydroxyl group (M-17) and the loss of the carboxyl group (M-45).[8]

-

Safety and Handling

Based on GHS classifications provided for this compound, appropriate safety precautions must be taken.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Recommended Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

Potential Applications and Research Context

While this compound itself does not have well-documented applications, its core structure as a butanoic acid derivative places it in a class of molecules with significant biological relevance. Butyric acid (butanoic acid) is a short-chain fatty acid that is a key energy source for colonocytes and plays a role in maintaining intestinal health.[9][10][11] Derivatives of butyric acid are being explored for various therapeutic applications.[9][12][13]

Rationale for Investigation in Drug Discovery:

-

Histone Deacetylase (HDAC) Inhibition: Butyric acid and its derivatives are known inhibitors of HDACs, an important class of enzymes in epigenetic regulation.[9] Aberrant HDAC activity is linked to several cancers. The lipophilic cyclopentylmethyl group could potentially enhance cell permeability and modulate the potency and selectivity of HDAC inhibition compared to butyric acid alone.

-

Neurological Disorders: Short-chain fatty acids have shown neuroprotective effects. The modified structure of this compound could be investigated for its potential in models of neurodegenerative diseases.

-

Metabolic Diseases: Butyric acid is involved in regulating metabolism and insulin sensitivity.[9] The unique substituent may influence its interaction with metabolic pathways and receptors.

-

Gastrointestinal Health: As an analogue of butyric acid, this compound could be explored for its effects on gut barrier function and inflammation in conditions like inflammatory bowel disease.[9][11] A patent for the use of butyric acid in treating anorectal diseases highlights the therapeutic interest in this class of molecules for localized gut treatments.[13]

The cyclopentylmethyl substituent provides a bulky, non-polar moiety that can be used to probe structure-activity relationships (SAR) in these therapeutic areas. Its introduction into the butanoic acid scaffold is a logical step in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a readily synthesizable molecule with physicochemical properties that make it an interesting candidate for biological screening. Although direct experimental data is sparse, this guide provides a solid foundation for researchers by outlining its identity, a robust synthetic strategy, predicted analytical characteristics, and a scientifically grounded rationale for its potential applications in drug discovery and development. The insights into related butanoic acid derivatives suggest that this compound warrants further investigation as a potential modulator of key biological pathways.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54593426, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13033429, 2-Cyclopentylbutanoic acid. Retrieved from [Link]

-

U.S. Environmental Protection Agency (n.d.). Butanoic acid, 2-methyl-5-oxo-1-cyclopentyl ester - Substance Details. Retrieved from [Link]

-

Wikipedia (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

Online Chemistry Notes (2022). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]

-

Study.com (n.d.). Show how to use a malonic ester synthesis to prepare the given compound: 2-Methylpentanoic acid. Retrieved from [Link]

-

Chemistry LibreTexts (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

Pirog, V. A., Skrypka, M. V., Boltyk, N. Y., & Maksimyuk, G. V. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Journal of Veterinary Science, 25(2), e23. Retrieved from [Link]

-

Cheméo (n.d.). Chemical Properties of Butanoic acid, 2-methyl-, methyl ester (CAS 53955-81-0). Retrieved from [Link]

-

ResearchGate (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Retrieved from [Link]

-

Wikipedia (n.d.). 2-Methylbutanoic acid. Retrieved from [Link]

-

Liu, Y., Zhang, Y., & Zhang, J. (2014). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Molecules, 19(12), 21358-21369. Retrieved from [Link]

-

Turito (2023). Butanoic Acid - Structure, Properties, Uses. Retrieved from [Link]

- Google Patents (n.d.). CN101292969B - Application of butyric acid (butanoic acid) in preparing medicaments for treating anorectal diseases.

-

ResearchGate (n.d.). Synthesis of 2-methyl butanoic acid from polymeric ester. Retrieved from [Link]

- Google Patents (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.

-

PubChemLite (n.d.). Butanoic acid, 2-methyl-5-(1-methylethyl)cyclopentyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information (2022). Dehydroxylative Alkylation of α-Hydroxy Carboxylic Acid Derivatives via a Spin-Center Shift. Retrieved from [Link]

-

NIST (n.d.). Butanoic acid, 2-methyl-. Retrieved from [Link]

-

SpectraBase (n.d.). 2-Cyclopentene-1-carboxylic acid, methyl ester. Retrieved from [Link]

-

Chemistry LibreTexts (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Quora (2021). How to produce butanoic acid starting from 2-pentene. Retrieved from [Link]

- Google Patents (n.d.). CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester.

-

Physics & Maths Tutor (n.d.). 6.3.2 Spectroscopy MS - OCR (A) Chemistry A-level. Retrieved from [Link]

-

ResearchGate (n.d.). Cyclopentanones from Carboxylic Acids via IntramolecularAcylation of Alkylsilanes: 2-Methyl-2-Vinylcyclopentanone. Retrieved from [Link]

-

SciProfiles (2001). Publication: Alkylation of Zwitterionic Thiooxalic Acid Derivatives. Retrieved from [Link]

Sources

- 1. This compound | C10H18O2 | CID 54593426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [synhet.com]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Butanoic Acid - Structure, Properties, Uses | Turito [turito.com]

- 12. researchgate.net [researchgate.net]

- 13. CN101292969B - Application of butyric acid (butanoic acid) in preparing medicaments for treating anorectal diseases - Google Patents [patents.google.com]

The Unseen Potential: A Technical Guide to the Biological Activity of Cyclopentyl Fatty Acids

This guide delves into the underexplored realm of cyclopentyl fatty acids (CPFAs), a unique class of lipids with a rich history and burgeoning future in therapeutic development. Moving beyond their historical application in treating leprosy, we will explore the scientific underpinnings of their diverse biological activities, from antimicrobial and anti-inflammatory to anticancer potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic promise of these fascinating molecules.

Introduction: The Cyclopentyl Ring - A Structural Anomaly with Biological Significance

Cyclopentyl and cyclopentenyl fatty acids are naturally occurring lipids characterized by a five-membered carbon ring within their aliphatic chain. The most well-known of these are chaulmoogric acid and hydnocarpic acid, the principal components of chaulmoogra oil, which has been used for centuries in traditional medicine.[1][2][3][4] The presence of the cyclic moiety confers distinct physicochemical properties that differentiate them from their linear counterparts, influencing their interaction with biological membranes and molecular targets.

This guide will provide a comprehensive overview of the known biological activities of CPFAs, the proposed mechanisms of action, and detailed protocols for their investigation. Our exploration will be grounded in established scientific principles, offering a rigorous framework for future research and development.

Antimicrobial Activity: A Renewed Look at an Ancient Remedy

The historical use of chaulmoogra oil for the treatment of leprosy, caused by Mycobacterium leprae, provides the foundational evidence for the antimicrobial properties of CPFAs.[5] Modern research is now expanding our understanding of their activity against a broader spectrum of microorganisms.

Spectrum of Activity and Potency

While comprehensive data on a wide range of pathogens is still emerging, studies have demonstrated the activity of CPFAs against various bacteria. The activity of chaulmoogra oil and its constituent fatty acids has been confirmed against M. leprae in mouse footpad infection models.[5] Research also suggests a bacteriostatic effect against common bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.[2]

Table 1: Reported Antimicrobial Activity of Cyclopentyl Fatty Acids and Related Compounds

| Compound/Extract | Organism | Activity Metric | Reported Value/Effect | Reference |

| Chaulmoogra oil fatty acid salts | Mycobacterium leprae | In vivo inhibition | Inhibition of multiplication | [5] |

| Chaulmoogric acid | Mycobacterium leprae | In vivo inhibition | Inhibition of multiplication | [5] |

| Hydnocarpic acid | Mycobacterium intracellulare | In vitro inhibition | Susceptible at 2 µg/ml | |

| Chaulmoogra oil | E. coli, S. aureus, B. subtilis | In vitro activity | Slight bacteriostatic effect | [2] |

Mechanism of Antimicrobial Action

The unique structure of CPFAs suggests multiple mechanisms of antimicrobial action, primarily centered on the disruption of the bacterial cell envelope and interference with essential metabolic pathways.

-

Membrane Interaction and Fluidity: The cyclic structure of CPFAs can alter the fluidity and packing of bacterial cell membranes. This disruption can compromise membrane integrity, leading to leakage of cellular contents and ultimately, cell death.[6][7][8] Molecular dynamics simulations of cyclopropane fatty acids, which share structural similarities, suggest they can increase membrane fluidity while also inducing a greater degree of order, a dual function that could be crucial for their antimicrobial effect.[6]

-

Inhibition of Biotin Synthesis: One of the most well-characterized mechanisms, particularly in mycobacteria, is the interference with biotin synthesis and function. Hydnocarpic acid, due to its structural analogy to biotin, is believed to act as an antagonist, inhibiting microbial multiplication.[9] This targeted metabolic disruption offers a compelling avenue for the development of novel antibiotics with a specific mode of action.

Below is a diagram illustrating the proposed mechanisms of antimicrobial action.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol details a standardized method for determining the Minimum Inhibitory Concentration (MIC) of CPFAs against a target bacterium.

Materials:

-

Cyclopentyl fatty acid (e.g., chaulmoogric acid, hydnocarpic acid)

-

Appropriate solvent for the fatty acid (e.g., DMSO, ethanol)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain of interest

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Fatty Acid Stock Solution: Dissolve the CPFA in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Serial Dilutions: Perform serial twofold dilutions of the fatty acid stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension 1:150 in CAMHB to obtain an inoculum of approximately 1 x 10^6 CFU/mL.[10]

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the diluted fatty acid, resulting in a final inoculum of 5 x 10^5 CFU/mL.[10]

-

Controls: Include a positive control (inoculum in broth without fatty acid) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the CPFA that completely inhibits visible growth of the bacteria.

Anti-inflammatory Properties: Quenching the Fire of Inflammation

Emerging evidence suggests that CPFAs possess anti-inflammatory properties, a significant finding that could open doors to new treatments for a variety of inflammatory conditions.[1][3]

Evidence of Anti-inflammatory Effects

Studies on cyclopentenone prostaglandins, which also feature a five-membered ring, have shown potent anti-inflammatory effects through the modulation of key signaling pathways.[11] While direct evidence for CPFAs is still being gathered, their structural similarity to these well-studied anti-inflammatory lipids is a strong indicator of their potential. Some studies have reported weak anti-inflammatory activity of certain cyclopentenyl fatty acid derivatives based on the inhibition of nitric oxide (NO) production in microglial cells.[12]

Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of CPFAs are likely mediated through their interaction with critical inflammatory signaling cascades, such as the NF-κB and MAPK pathways.

-

NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[13] Inhibition of this pathway can suppress the expression of pro-inflammatory cytokines and enzymes. Cyclopentenone prostaglandins are known to inhibit NF-κB signaling, and it is plausible that CPFAs act through a similar mechanism.[11]

-

MAPK Pathway Modulation: Mitogen-activated protein kinase (MAPK) pathways are also key players in inflammation.[14][15][16][17] Modulation of these pathways can influence the production of inflammatory mediators.

The following diagram illustrates the potential modulation of the NF-κB signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. [18][19][20][21] Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium

-

Cyclopentyl fatty acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the CPFA and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. [18]4. Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals. [18]5. Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and Conclusion

Cyclopentyl fatty acids represent a promising, yet under-investigated, class of natural products with significant therapeutic potential. Their historical success against leprosy provides a strong foundation for exploring their broader antimicrobial applications. Furthermore, preliminary evidence of their anti-inflammatory and anticancer activities warrants deeper investigation.

Future research should focus on:

-

Comprehensive Screening: Evaluating the activity of a wider range of CPFAs against diverse panels of microbial pathogens and cancer cell lines to establish a comprehensive activity profile.

-

Mechanistic Elucidation: Utilizing advanced molecular and cellular techniques to definitively map the signaling pathways and molecular targets modulated by CPFAs.

-

In Vivo Studies: Translating promising in vitro findings into preclinical animal models to assess efficacy, pharmacokinetics, and safety.

-

Synthetic Analogs: Designing and synthesizing novel CPFA derivatives with enhanced potency and improved pharmacological properties.

References

-

Diaper, D. G. M., & Smith, J. C. (1948). A synthesis of dl-hydnocarpic acid. Biochemical Journal, 42(4), 581–583. [Link]

-

Jacobsen, P. L., & Levy, L. (1973). Mechanism by which hydnocarpic acid inhibits mycobacterial multiplication. Antimicrobial Agents and Chemotherapy, 3(3), 373–379. [Link]

-

(2025). Chemical composition and antibacterial activity of chaulmoogra oil from Hydnocarpus wightiana: A detailed analysis of volatile and fatty acid fractions. ResearchGate. [Link]

-

Levy, L. (1975). The activity of chaulmoogra acids against Mycobacterium leprae. The American review of respiratory disease, 111(5), 703–705. [Link]

-

Grogan, D. W. (2022). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. Journal of Bacteriology, 204(12), e0029922. [Link]

-

(2013). MTT Assay Protocol. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

Shashank, P., & Gupta, S. (2018). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Immunology, 9, 1099. [Link]

-

(2023). Chemistry and Therapeutic Potential of Chaulmoogra Oil. ResearchGate. [Link]

-

(2020). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. [Link]

-

(2020). Cyclopentenone Prostaglandins and Structurally Related Oxidized Lipid Species Instigate and Share Distinct Pro- and Anti-inflammatory Pathways. ResearchGate. [Link]

-

Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]

-

(2022). The Effect of Fatty Acids on Ciprofloxacin Cytotoxic Activity in Prostate Cancer Cell Lines-Does Lipid Component Enhance Anticancer Ciprofloxacin Potential?. PubMed. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

(2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. National Center for Biotechnology Information. [Link]

-

Diaper, D. G. M., & Smith, J. C. (1948). A synthesis of dl-hydnocarpic acid. National Center for Biotechnology Information. [Link]

-

Chen, S. Y., et al. (2025). Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions. Microbial Pathogenesis, 199, 107295. [Link]

-

Jacobsen, P. L., & Levy, L. (1973). Mechanism by Which Hydnocarpic Acid Inhibits Mycobacterial Multiplication. National Center for Biotechnology Information. [Link]

-

Cyberlipid. (n.d.). Cyclopentyl FA. [Link]

-

Almahli, H. (2017). Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis. Current Topics in Medicinal Chemistry, 17(26), 2903–2912. [Link]

-

(2025). Mechanism by Which Hydnocarpic Acid Inhibits Mycobacterial Multiplication. ResearchGate. [Link]

-

Graphviz. (n.d.). Graphviz Tutorial. [Link]

-

Maiti, A., Kumar, A., & Daschakraborty, S. (2023). How do Cyclopropane Fatty Acids Protect the Cell Membrane of Escherichia coli in Cold Shock?. ChemRxiv. [Link]

-

EUCAST. (2022). Broth microdilution reference methodology. CGSpace. [Link]

-

(2022). IC50 values against MCF-7, MDA-MB-231, and HaCaT cell lines for compounds. ResearchGate. [Link]

-

Shriner, R. L., & Adams, R. (1925). THE SYNTHESIS OF CHAULMOOGRIC ACID FROM HYDNOCARPIC ACID. Journal of the American Chemical Society, 47(10), 2727–2739. [Link]

-

(2023). Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research. [Link]

-

Cole, H. I. (1929). from the seeds of Hydnocarpus wightiana and H. anthelmintica. Philippine Journal of Science, 40(4), 499. [Link]

-

(2025). Natural products modulating MAPK for CRC treatment: a promising strategy. National Center for Biotechnology Information. [Link]

-

D'Auria, M. V., et al. (2002). Inhibition of the NF-kappaB signaling pathway mediates the anti-inflammatory effects of petrosaspongiolide M. The Journal of pharmacology and experimental therapeutics, 302(3), 971–977. [Link]

-

(2024). Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications. PubMed Central. [Link]

-

Graphviz. (n.d.). User Guide. [Link]

-

Stas Kolenikov. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. [Link]

-

Kang, S., et al. (2009). Identification of chaulmoogric acid as a small molecule activator of protein phosphatase 5. Protein and peptide letters, 16(8), 944–948. [Link]

-

(2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. [Link]

-

Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]

-

(2022). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). ResearchGate. [Link]

-

(2025). Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents f. Brieflands. [Link]

-

Wibowo, A., et al. (2000). A graph layout algorithm for drawing metabolic pathways. Bioinformatics, 16(12), 1070–1077. [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

-

Almahli, H. (2017). An Overview on Cyclopentenyl Fatty Acids. Semantic Scholar. [Link]

-

(2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information. [Link]

Sources

- 1. Hydnocarpic acid | 19 Publications | 87 Citations | Top Authors | Related Topics [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Cyclopentyl FA | Cyberlipid [cyberlipid.gerli.com]

- 4. Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The activity of chaulmoogra acids against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 13. Inhibition of the NF-kappaB signaling pathway mediates the anti-inflammatory effects of petrosaspongiolide M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 16. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. clyte.tech [clyte.tech]

The Discovery and Development of Substituted Butanoic Acids: A Technical Guide for Researchers

This guide provides an in-depth exploration of the discovery, literature review, and therapeutic applications of substituted butanoic acids. Designed for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles, experimental methodologies, and clinical significance of this versatile class of molecules. We will explore key examples, their mechanisms of action, and the experimental workflows crucial for their evaluation, moving beyond a simple recitation of facts to an integrated understanding of their scientific journey from laboratory to clinic.

Introduction: The Butanoic Acid Scaffold - A Privileged Structure in Pharmacology

Butanoic acid, a simple four-carbon carboxylic acid, serves as the foundational structure for a diverse array of pharmacologically active compounds.[1] Its derivatives, collectively known as substituted butanoic acids, have emerged as crucial therapeutic agents across a spectrum of diseases, including neurological disorders and cancer. The versatility of the butanoic acid scaffold lies in its ability to be chemically modified at various positions, leading to compounds with distinct pharmacological profiles. These modifications can dramatically alter a molecule's interaction with biological targets, transforming a simple fatty acid into a potent modulator of complex signaling pathways.

Two primary mechanisms of action dominate the therapeutic landscape of substituted butanoic acids:

-

Histone Deacetylase (HDAC) Inhibition: Several substituted butanoic acids act as inhibitors of HDACs, a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[2][3] By inhibiting HDACs, these compounds promote histone hyperacetylation, leading to a more relaxed chromatin structure and the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.[2] This mechanism is particularly relevant in the context of cancer therapy.

-

Modulation of the GABAergic System: The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. A significant number of substituted butanoic acids are structurally related to GABA and exert their effects by modulating the GABAergic system. This can occur through various mechanisms, including acting as receptor agonists, inhibiting GABA metabolism, or influencing GABA synthesis and release. These actions are fundamental to their use in treating epilepsy, spasticity, and neuropathic pain.

This guide will dissect these mechanisms in detail, providing the scientific rationale behind the therapeutic applications of prominent substituted butanoic acids.

Key Therapeutic Agents: A Deep Dive into Prominent Substituted Butanoic Acids

The following sections will explore the discovery, mechanism of action, and clinical applications of several key substituted butanoic acids that have made a significant impact on modern medicine.

Valproic Acid: The Archetypal HDAC Inhibitor and Anticonvulsant

Valproic acid (VPA), a branched-chain carboxylic acid, was first synthesized in 1882 but its anticonvulsant properties were discovered serendipitously in 1963.[4] It is now a widely used medication for the treatment of epilepsy, bipolar disorder, and migraine headaches.[5][6]

Mechanism of Action: The therapeutic effects of VPA are multifaceted and not fully elucidated, but several key mechanisms have been identified:

-

Enhancement of GABAergic Transmission: VPA increases the concentration of GABA in the brain by inhibiting its degradation by the enzyme GABA transaminase and stimulating its synthesis.[5][7][8]

-

Blockade of Voltage-Gated Sodium and Calcium Channels: VPA blocks voltage-gated sodium channels and T-type calcium channels, which reduces neuronal excitability and stabilizes neuronal membranes.[5][6][7]

-

Histone Deacetylase Inhibition: VPA is a known inhibitor of HDACs, particularly class I and IIa enzymes.[9] This epigenetic modulation is thought to contribute to its mood-stabilizing and potential anticancer effects.[6]

Clinical Significance: Numerous clinical trials have demonstrated the efficacy of valproic acid in treating various types of seizures in both adults and children.[7][10][11] It is also a first-line treatment for bipolar disorder and acute mania.[6] Adjuvant treatment with valproic acid has also been investigated in convulsive status epilepticus.[12]

Gabapentin: A GABA Analogue for Neuropathic Pain and Seizures

Gabapentin, a cyclohexane-substituted GABA analogue, was initially designed to be a centrally acting GABA agonist but was later found to exert its effects through a different mechanism.[13][14] It was first approved in 1993 and is primarily used to treat neuropathic pain and as an adjunctive therapy for partial seizures.[14][15][16]

Mechanism of Action: Despite its structural similarity to GABA, gabapentin does not bind to GABA receptors.[14] Instead, its primary mechanism of action is believed to be the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels.[14] This interaction is thought to reduce the release of excitatory neurotransmitters.

Clinical Significance: Gabapentin has been shown in numerous randomized, double-blind, placebo-controlled trials to be effective in reducing pain in various neuropathic pain syndromes, including postherpetic neuralgia and painful diabetic neuropathy.[5][17][18] Clinical research continues to explore its efficacy and safety, including the development of extended-release formulations.[15]

Vigabatrin: An Irreversible Inhibitor of GABA Transaminase

Vigabatrin (γ-vinyl-GABA) is an anticonvulsant medication that was rationally designed to increase GABA levels in the brain.[19] It acts as an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of GABA.[20] Vigabatrin was approved by the FDA in 2009 for the treatment of infantile spasms and for refractory complex partial seizures in adults.[21][22]

Mechanism of Action: By irreversibly inhibiting GABA-T, vigabatrin leads to a sustained increase in the concentration of GABA in the brain, thereby enhancing inhibitory neurotransmission.[22]

Clinical Significance: Clinical trials have demonstrated the efficacy of vigabatrin as a first-line treatment for infantile spasms, particularly in patients with tuberous sclerosis.[22][23][24][25][26] While effective, its use is associated with a risk of permanent peripheral vision loss, requiring careful patient monitoring.[22]

Baclofen: A GABAB Receptor Agonist for Spasticity

Baclofen is a derivative of GABA that acts as a specific agonist at GABAB receptors.[27][28] It is primarily used as a skeletal muscle relaxant to treat spasticity associated with conditions such as multiple sclerosis and spinal cord injuries.[29][30]

Mechanism of Action: Baclofen's therapeutic effects are mediated by its binding to and activation of GABAB receptors, which are G-protein coupled receptors.[17][27] This activation leads to the inhibition of both monosynaptic and polysynaptic reflexes at the spinal cord level, resulting in muscle relaxation.[27]

Clinical Significance: Multiple controlled clinical trials have established the efficacy of baclofen in reducing spasticity in patients with multiple sclerosis and other spinal cord diseases.[29][31][32] Both oral and intrathecal administrations are used, with intrathecal delivery offering targeted therapy with fewer systemic side effects.[21][32]

Experimental Workflows: From Synthesis to Biological Evaluation

The discovery and development of novel substituted butanoic acids rely on a systematic and rigorous experimental approach. This section outlines key methodologies for the synthesis and biological evaluation of these compounds.

General Synthetic Strategies

The synthesis of substituted butanoic acids can be achieved through various organic chemistry reactions. The choice of a specific synthetic route depends on the desired substitution pattern on the butanoic acid backbone.

Example Protocol: Synthesis of Valproic Acid

This four-step procedure is adapted for practical laboratory settings.[9][13]

-

Formation of Sodium Propoxide: Metallic sodium is dissolved in propanol to generate sodium propoxide.

-

Alkylation of Diethyl Malonate: Diethyl malonate is deprotonated with the sodium propoxide, followed by alkylation with bromopropane. This step is repeated to introduce the second propyl group.

-

Hydrolysis: The resulting 2,2-dipropyl malonate is hydrolyzed to 2,2-dipropyl malonic acid.

-

Decarboxylation: The 2,2-dipropyl malonic acid is then decarboxylated to yield valproic acid.

Other synthetic approaches for valproic acid have also been described, including those starting from 5,5-dipropylbarbituric acid.[3][33]

Example Protocol: Synthesis of Baclofen

A common synthetic route for baclofen involves the following key steps:[6][8][16][34][35]

-

Condensation: p-Chlorobenzaldehyde is condensed with two moles of acetoacetic ester.

-

Hydrolysis and Decarboxylation: The product from the first step undergoes alkaline hydrolysis and decarboxylation to form 3-(4-chlorophenyl)glutaric acid.

-

Anhydride and Imide Formation: Dehydration of the glutaric acid yields the corresponding anhydride, which is then treated with ammonia to form the glutarimide.

-

Hofmann Rearrangement: The glutarimide is subjected to a Hofmann rearrangement using an alkaline solution of a halogen to produce baclofen.

Example Protocol: Synthesis of Gabapentin

The synthesis of gabapentin often involves a Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.[36][37]

-

Preparation of 1,1-cyclohexanediacetic acid monoamide: This intermediate is prepared from 1,1-cyclohexanediacetic acid anhydride.

-

Hofmann Rearrangement: The monoamide is treated with an aqueous solution of sodium hypobromite at low temperatures.

-

Acidification and Isolation: The reaction mixture is acidified with an acid like hydrochloric acid to form the gabapentin salt, from which gabapentin can be isolated.[36]

Example Protocol: Synthesis of Vigabatrin

Several synthetic routes for vigabatrin have been reported.[19][20][30][38][39] One common approach involves the reduction of 4-amino-5-yne-hexanoic acid.[30] Another method starts from succinimide and involves reduction, vinylation, and hydrolysis.[20]

Biological Evaluation: In Vitro and In Vivo Assays

A crucial aspect of drug discovery is the comprehensive biological evaluation of synthesized compounds. This involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol is a standard method for measuring the inhibitory activity of compounds against histone deacetylases.[10]

-

Prepare Nuclear Lysates: Extract nuclear proteins from cultured cells or tissue samples.

-

Set up the Reaction: In a 96-well plate, add the nuclear lysate, the fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the test compound at various concentrations. Include a positive control (e.g., Trichostatin A) and a vehicle control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Add a developer solution containing trypsin to the wells. The developer cleaves the deacetylated substrate, releasing a fluorescent product.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Protocol: GABAB Receptor Binding Assay

This assay is used to determine the affinity of test compounds for the GABAB receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line expressing GABAB receptors or from brain tissue.

-

Radioligand Binding: In a 96-well plate, incubate the membranes with a radiolabeled GABAB receptor ligand (e.g., [3H]-CGP54626) and the test compound at various concentrations.

-

Incubation and Filtration: Incubate the plate to allow binding to reach equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound and calculate the Ki value.

In Vivo Models for Efficacy Testing

-

Models of Epilepsy: Several animal models are used to screen for anticonvulsant activity, including the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ)-induced seizure test.[14][28][40] Chronic models, such as kindling models, are used to study drug-resistant epilepsy.[28][41]

-

Models of Neuropathic Pain: Common models include the chronic constriction injury (CCI) and the spinal nerve ligation (SNL) models in rodents.

-

Models of Spasticity: Spasticity can be induced in animal models through spinal cord injury or genetic models of diseases like multiple sclerosis.

Structure-Activity Relationships (SAR) and Data Presentation

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in medicinal chemistry. SAR studies guide the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

SAR of Substituted Butanoic Acids as HDAC Inhibitors

Studies have shown that for short-chain fatty acid HDAC inhibitors, the length of the carbon chain is a critical determinant of activity. Non-branching fatty acids with three to five carbons generally exhibit the best inhibitory activity.[20] Branching tends to decrease HDAC inhibition.

Quantitative Data Summary

The following tables summarize key data for prominent substituted butanoic acids.

Table 1: Therapeutic Applications and Mechanisms of Action

| Compound | Primary Therapeutic Use(s) | Primary Mechanism(s) of Action |

| Valproic Acid | Epilepsy, Bipolar Disorder, Migraine | HDAC Inhibition, GABAergic Modulation, Ion Channel Blockade[5][6][7][8][9] |

| Gabapentin | Neuropathic Pain, Epilepsy | α2δ-1 Subunit of Voltage-Gated Calcium Channel Binding[14] |

| Vigabatrin | Infantile Spasms, Refractory Epilepsy | Irreversible Inhibition of GABA Transaminase[20][22] |

| Baclofen | Spasticity | GABAB Receptor Agonism[17][27] |

Table 2: Summary of Key Clinical Trial Findings

| Compound | Indication | Key Finding(s) | Reference(s) |

| Valproic Acid | Epilepsy | Significant reduction in seizure frequency in adults and children. | [7][10][11] |

| Gabapentin | Neuropathic Pain | Significant reduction in pain and improvement in quality of life measures. | [2][5][17][18] |